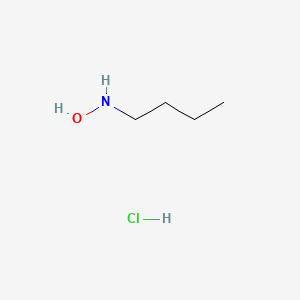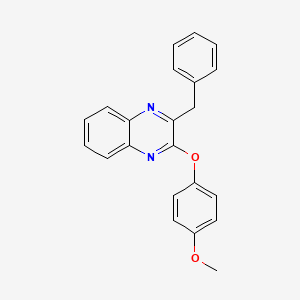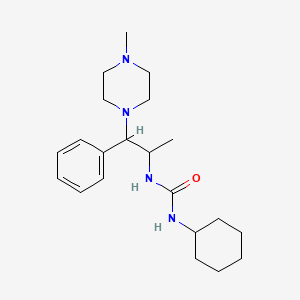![molecular formula C15H13N3O5S B2735900 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 864976-67-0](/img/structure/B2735900.png)
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that includes a furan-2-carboxamide group, a benzo[d]thiazol group, and a nitro group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan-2-carboxamide group, benzo[d]thiazol group, and nitro group would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could make the compound more reactive .Scientific Research Applications
Antimicrobial and Anticancer Potential
- A study by Deep et al. (2016) elaborated on the synthesis of 4-thiazolidinone derivatives, revealing the antimicrobial and anticancer potentials of these compounds. Specifically, certain derivatives showed significant effectiveness as both antimicrobial agents and anticancer agents. The research highlighted the importance of structural parameters in determining the activity of these compounds (Deep et al., 2016).
Anti-Infective Properties
- Hemphill, Müller, and Müller (2012) discussed the broad spectrum of activities of thiazolides, including nitazoxanide, a related compound, against various pathogens. They noted the effectiveness of these compounds against a range of helminths, protozoa, enteric bacteria, and viruses infecting both animals and humans. This study provides insights into the diverse anti-infective applications of thiazolides, including potential derivatives (Hemphill, Müller & Müller, 2012).
Potential for Treating Leishmaniasis
- The research by Dias et al. (2015) explored new nitroaromatic compounds for their anti-leishmanial activity. Among these, certain compounds showed promising results in inhibiting the growth of Leishmania infantum, a parasite responsible for leishmaniasis. This study suggests the potential application of these compounds in the development of new anti-leishmanial drugs (Dias et al., 2015).
Leukotriene B4 Inhibitory Activity
- Kuramoto et al. (2008) synthesized derivatives of 2-(2-aminothiazol-4-yl)benzo[b]furan and assessed their leukotriene B4 inhibitory activity. These compounds showed promising growth inhibition in cancer cell lines, particularly human pancreatic cancer cells, demonstrating their potential in cancer therapy (Kuramoto et al., 2008).
Dual Inhibitors of Tuberculosis and Inflammation
- Turukarabettu, Kalluraya, and Sharma (2019) focused on synthesizing derivatives aimed at inhibiting multidrug-resistant tuberculosis and inflammation. These compounds showed significant in vivo anti-inflammatory activity and anti-tuberculosis activity, highlighting their potential as dual inhibitors for these conditions (Turukarabettu, Kalluraya & Sharma, 2019).
Antiparasitic and Antiviral Activities
- Hemphill, Müller, and Müller (2007) and Müller et al. (2007) further elaborated on the thiazolides, including nitazoxanide, emphasizing their wide-ranging activities against various parasites, bacteria, and viruses. This research underlines the versatility of thiazolides in targeting various pathogens, offering insights into their potential applications in treating different infectious diseases (Hemphill, Müller & Müller, 2007); (Müller et al., 2007).
Hepatitis B Virus Replication Inhibition
- Stachulski et al. (2011) synthesized a range of thiazolides and evaluated their activity against hepatitis B virus replication. The study provides evidence of thiazolides' potential in inhibiting viral replication, particularly in the case of hepatitis B (Stachulski et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-22-8-6-17-11-5-4-10(18(20)21)9-13(11)24-15(17)16-14(19)12-3-2-7-23-12/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZUNNHYYMGESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2735819.png)
![N-(4-bromophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2735821.png)

![2-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2735824.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2735826.png)


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2735831.png)

![N-isopropyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2735834.png)
![5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2735836.png)
![Tert-butyl 5'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2735839.png)
![N-(2,4-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2735840.png)
